molecular formula C14H13N5O2S4 B12473565 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}acetohydrazide

Cat. No.: B12473565
M. Wt: 411.6 g/mol
InChI Key: VNWBTLRVAKZFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound that belongs to the class of benzothiazole and thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-tubercular properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-mercaptobenzothiazole with chloroacetic acid to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide. The final step involves the reaction of this intermediate with 5-methyl-1,3,4-thiadiazole-2-thiol under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiol groups in the compound can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Thiols and amines.

    Substitution: Various substituted hydrazides and thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N’-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the modulation of neurological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(3-methyl-2-thienyl)methylene]acetohydrazide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(2,3-dimethoxybenzylidene)acetohydrazide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(2,3-dichlorobenzylidene)acetohydrazide

Uniqueness

N’-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide stands out due to its dual benzothiazole and thiadiazole moieties, which contribute to its diverse biological activities. This dual functionality is not commonly found in similar compounds, making it a unique candidate for further research and development .

Properties

Molecular Formula

C14H13N5O2S4

Molecular Weight

411.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]acetohydrazide

InChI

InChI=1S/C14H13N5O2S4/c1-8-16-19-14(24-8)23-7-12(21)18-17-11(20)6-22-13-15-9-4-2-3-5-10(9)25-13/h2-5H,6-7H2,1H3,(H,17,20)(H,18,21)

InChI Key

VNWBTLRVAKZFPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NNC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.